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Introduction
Elabela (ELA), also known as Apela or Toddler, is a recently identified endogenous peptide

hormone that, along with Apelin, serves as a ligand for the G protein-coupled apelin receptor

(APJ).[1][2] Initially recognized for its critical role in early embryonic development, particularly

heart formation, ELA has emerged as a significant player in the formation and development of

the vascular system.[3][4] The ELA gene can be processed into several active peptides,

including the 11-amino acid variant, Elabela-11 (ELA-11).[3] This guide provides a

comprehensive technical overview of the multifaceted roles of Elabela in vasculogenesis and

angiogenesis, detailing its signaling pathways, summarizing key quantitative data, and outlining

relevant experimental protocols.

The Role of Elabela in Vasculogenesis
Vasculogenesis, the de novo formation of blood vessels from endothelial precursor cells called

angioblasts, is a fundamental process in embryonic development. For years, Vascular

Endothelial Growth Factor (VEGF) was considered the primary chemoattractant guiding

angioblasts to the embryonic midline to form the first major axial vessels.[5][6] However, recent

studies in zebrafish have challenged this model, establishing the ELA-APJ signaling axis as the

essential guidance cue.[6][7]
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Research has demonstrated that angioblasts intrinsically express the apelin receptor (APJ),

and their migration to the midline is primarily triggered by ELA secreted from the notochord.[5]

[7] In zebrafish embryos, disruption of ELA-APJ signaling leads to severe defects in angioblast

migration and the subsequent failure to form a proper vascular cord.[7] Conversely, the

absence of Vegfa signaling does not prevent this initial migration, indicating that ELA, not

VEGF, is the crucial chemoattractant for this specific developmental stage.[7] While Apelin can

partially compensate for a deficiency in Elabela, ELA is the principal ligand required for guiding

angioblasts during vasculogenesis.[7] This discovery identifies a novel mechanism for vascular

patterning with significant implications for understanding both normal development and

pathological conditions.[5][7]

Key Quantitative Findings in Vasculogenesis
Experimental
Model

Finding Quantitative Result Reference

Zebrafish Embryos
Chemoattraction

Assay

52% of angioblasts

migrated towards

ELA-overexpressing

cells, compared to

20% towards control

cells.

[7]

The Role of Elabela in Angiogenesis
Angiogenesis is the process of forming new blood vessels from pre-existing ones. ELA has

been shown to be a potent pro-angiogenic factor in various physiological and pathological

contexts, including cardiovascular development, post-ischemic tissue repair, and placental

development.[8][9][10] It stimulates key endothelial cell (EC) functions, including proliferation,

migration, and tube formation.[11]

Competitive Regulation with Apelin
A unique aspect of ELA's function is its interplay with Apelin, the other endogenous ligand for

the APJ receptor. Studies on coronary angiogenesis reveal a competitive relationship between

the two peptides.[12][13] While both ELA and Apelin stimulate angiogenic activities, Apelin

appears to be a more robust stimulant.[12] When both ligands are present, ELA can repress
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the potent angiogenic effect of Apelin, suggesting a modulatory role.[12][13] This competition

for the same receptor may provide a mechanism for fine-tuning the angiogenic response,

ensuring balanced and moderate vessel growth.[13] In the absence of Apelin, ELA becomes

the primary signal, leading to a modest increase in coronary growth.[12]

Key Quantitative Findings in Angiogenesis
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Assay Model System Treatment Key Result Reference

EC Proliferation
Mouse Heart

Explants (e13.5)
Apelin

Significant

increase in

PHH3+ cells vs.

control.

[12]

Elabela

Moderate

increase in

PHH3+ cells vs.

control.

[12]

Elabela + Apelin

Apelin's effect is

significantly

repressed.

[12][13]

Angiogenic

Sprouting

Mouse Heart

Explants (e13.5)
Apelin

Nearly twofold

increase in

sprout length vs.

control.

[12][13]

Elabela

No significant

difference vs.

control.

[12][13]

Elabela + Apelin

Apelin-induced

outgrowth is

significantly

repressed.

[12][13]

EC Viability &

Migration

HUVECs &

EA.hy926 cells

Elabela (>0.01

µmol/L)

Markedly

improved cell

viability,

migration, and

tube formation.

[11]

Signaling Pathways
Elabela exerts its effects on angiogenesis and vasculogenesis by activating several

downstream signaling cascades upon binding to the APJ receptor. The primary pathways
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implicated are the PI3K/Akt and MAPK/ERK pathways.[3][14]

The PI3K/Akt Pathway
Activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central mechanism for

ELA-induced angiogenesis.[8][14] This pathway is crucial for promoting endothelial cell

survival, proliferation, and migration.[15][16] Studies have shown that ELA treatment in human

umbilical vein endothelial cells (HUVECs) leads to the activation of Akt.[11] The pro-angiogenic

effects of ELA can be blocked by inhibitors of the PI3K/Akt pathway, confirming its essential

role.[11] This pathway is also involved in preventing apoptosis and regulating cell cycle

progression in endothelial cells.[8]

Elabela-11
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Click to download full resolution via product page

ELA-11 activates the PI3K/Akt/mTOR signaling cascade.

The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK)

pathway is another key mediator of ELA's vascular effects. Upon ELA binding to APJ, the

receptor complex can activate the phosphorylation of ERK1/2.[3] This activation is linked to the

induction of vascular development and endothelial cell proliferation.[3]
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Interaction with Other Pro-Angiogenic Pathways
ELA signaling does not occur in isolation. It integrates with other major angiogenic pathways:

VEGF/VEGFR2 Pathway: ELA gene therapy in mouse models of myocardial infarction has

been shown to up-regulate the expression of VEGF and its receptor VEGFR2, promoting

angiogenesis in ischemic tissue.[9] Further studies indicate that endothelial ELA is a positive

regulator of post-ischemic angiogenesis specifically by upregulating VEGFR2 expression.

[17]

Jagged1/Notch3 Pathway: In the same myocardial infarction model, ELA gene therapy also

increased the expression of Jagged1 and Notch3, components of the Notch signaling

pathway, which is critical for vascular development and cell fate decisions.[9]

TGF-β Pathway: ELA can enhance the transforming growth factor-β (TGF-β) pathway,

leading to the phosphorylation of Smad2 and Smad3, which in turn can induce VEGF

expression, thereby promoting vasculogenesis.[3][18]
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Overview of ELA-11 signaling in vascular development.

Experimental Protocols
Investigating the role of Elabela in angiogenesis and vasculogenesis involves a range of

standardized in vitro and in vivo assays.
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In Vitro Angiogenesis Assays
These assays are essential for dissecting the specific effects of ELA on endothelial cells.

Endothelial Cell Tube Formation Assay:

Principle: This assay assesses the ability of endothelial cells to form capillary-like

structures (tubes) when cultured on a basement membrane matrix, such as Matrigel™ or

ECM Gel.[19][20][21] It mimics several steps of the in vivo angiogenesis process.[19]

Methodology:

Plate Coating: Thaw basement membrane extract (BME) on ice. Coat wells of a 96-well

plate with a thin layer of BME (e.g., 50 µL/well).

Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the BME to

polymerize into a gel.[19]

Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in low-

serum medium. Seed the cells (e.g., 1-2 x 10⁴ cells/well) onto the surface of the

polymerized BME.[19]

Treatment: Add ELA-11, Apelin, or other test compounds to the appropriate wells at

desired concentrations.

Incubation: Incubate the plate at 37°C in a CO₂ incubator for 4-18 hours.[19]

Analysis: Visualize the formation of tube-like structures using a phase-contrast

microscope. Quantify angiogenesis by measuring parameters such as total tube length,

number of branch points, or number of loops using imaging software (e.g., ImageJ).[20]

Scratch-Wound (Migration) Assay:

Principle: This assay measures the rate of cell migration to close a "wound" or gap created

in a confluent monolayer of cells.[19] It is used to assess the effect of ELA on endothelial

cell motility.

Methodology:
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Monolayer Formation: Seed endothelial cells in a 6-well or 24-well plate and grow them

to full confluency.[19]

Wound Creation: Create a linear scratch in the monolayer using a sterile pipette tip

(e.g., p200).

Washing: Gently wash the wells with PBS to remove detached cells and debris.

Treatment: Add fresh low-serum medium containing ELA-11 or control substances.

Imaging: Capture images of the scratch at time zero and at subsequent time points

(e.g., every 6-8 hours) until the wound is closed in the control group.

Analysis: Measure the width of the scratch at different points and calculate the

percentage of wound closure over time.

Endothelial Cell Proliferation Assay:

Principle: This assay quantifies the effect of ELA on the proliferation of endothelial cells.

Methodology:

Cell Seeding: Seed endothelial cells at a low density in a 96-well plate.

Treatment: After allowing cells to attach, replace the medium with low-serum medium

containing various concentrations of ELA-11 or controls.

Incubation: Incubate for 24-72 hours.

Quantification: Measure cell proliferation using methods such as:

CCK-8/MTT Assay: Colorimetric assays that measure metabolic activity, which

correlates with cell number.[11]

Ki67/PHH3 Staining: Immunofluorescent staining for proliferation markers (Ki67 or

Phospho-Histone H3) followed by cell counting.[12][13]
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BrdU Incorporation: An immunoassay that detects the incorporation of

bromodeoxyuridine into newly synthesized DNA.

Parallel In Vitro Assays

Data Acquisition & Analysis
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Workflow for key in vitro angiogenesis experiments.

In Vivo Models
In vivo models are crucial for validating the physiological relevance of in vitro findings.

Zebrafish Angioblast Migration Model:
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Principle: Utilizes transgenic zebrafish lines with fluorescently labeled endothelial cells

(e.g., Tg(fli1a:EGFP)) to visualize angioblast migration in a live, developing embryo.[7]

Methodology:

Embryo Treatment: Treat zebrafish embryos with morpholinos to knock down ela, aplnr,

or other genes of interest.

Chemoattraction: Create localized sources of ELA by injecting mRNA into a single cell

at the blastula stage to test for chemoattractive effects.[7]

Imaging: At specific time points (e.g., 18 hours post-fertilization), immobilize embryos

and perform confocal microscopy to image the location of the fluorescent angioblasts.[7]

Analysis: Quantify migration defects by measuring the distance of angioblasts from the

midline.

Mouse Myocardial Infarction (MI) Model:

Principle: Assesses the therapeutic potential of ELA to promote angiogenesis and improve

cardiac function after ischemic injury.[9]

Methodology:

MI Induction: Induce myocardial infarction in mice by permanently ligating the left

anterior descending (LAD) coronary artery.

Treatment: Administer ELA via gene therapy (e.g., using an adeno-associated virus,

AAV-ELA) or direct peptide injection into the border zone of the infarct.[9]

Functional Assessment: After a set period (e.g., 4 weeks), assess cardiac function using

echocardiography.

Histological Analysis: Harvest hearts and perform immunohistochemical staining on

tissue sections to quantify capillary density (using markers like CD31 or vWF) and

vessel maturation in the peri-infarct area.[9]
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Conclusion
Elabela-11 is a fundamentally important signaling peptide in the development and regulation of

the vascular system. Its discovery has reshaped our understanding of vasculogenesis,

identifying the ELA-APJ axis as the primary guidance system for angioblast migration, a role

previously attributed to VEGF. In the context of angiogenesis, ELA acts as a potent pro-

angiogenic factor, stimulating endothelial cell proliferation, migration, and tube formation

through the activation of the PI3K/Akt and ERK signaling pathways. Its competitive interaction

with Apelin at the APJ receptor suggests a sophisticated mechanism for modulating the

intensity of the angiogenic response. The continued elucidation of ELA's mechanisms and its

interplay with other signaling networks holds significant promise for the development of novel

therapeutic strategies targeting ischemic cardiovascular diseases and other conditions

involving aberrant blood vessel formation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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